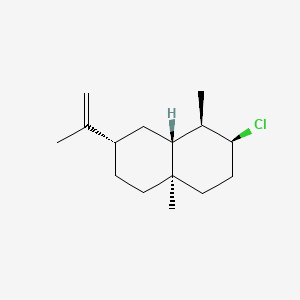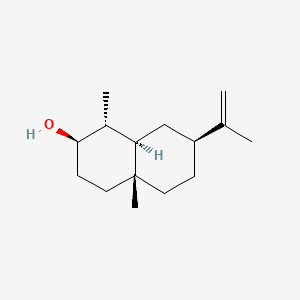![molecular formula C13H17N3O4 B13435037 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol typically involves multiple steps. One common method includes the preparation of 6,7-bis(2-methoxyethoxy)quinazoline, followed by nucleophilic substitution reactions. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can be reacted with an appropriate amine under basic conditions such as pyridine or using excess aniline in solvents like isopropanol .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Aplicaciones Científicas De Investigación
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in studies related to cell signaling and enzyme inhibition.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anti-cancer agents, particularly in targeting specific molecular pathways in cancer cells
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves the inhibition of specific enzymes and receptors. For instance, it can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell growth and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR inhibitor with a quinazoline core, used in cancer therapy.
Afatinib: A quinazoline derivative that irreversibly inhibits EGFR and other related receptors.
Uniqueness
2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit EGFR and other molecular targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-[4-amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol |
InChI |
InChI=1S/C13H17N3O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3,(H2,14,15,16) |
Clave InChI |
MBUADDPMTHCZTK-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)N=CN=C2N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)




![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)





